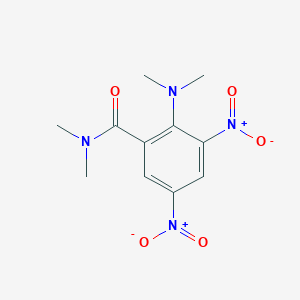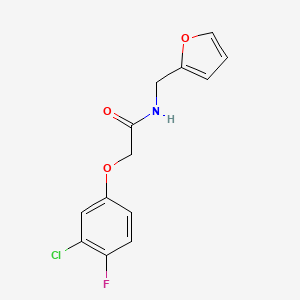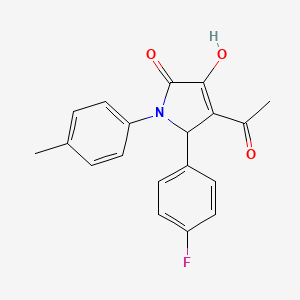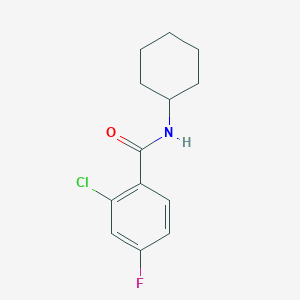
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW441756, is a selective and potent antagonist of the human and rat peroxisome proliferator-activated receptor (PPAR) δ. It has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
作用機序
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective and potent antagonist of PPARδ, which is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By blocking the activation of PPARδ, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide inhibits the expression of genes involved in lipid metabolism, glucose uptake, and inflammation, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, it has been reported to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to improve insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic genes. It has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to increase energy expenditure by activating brown adipose tissue (BAT) and thermogenesis. It has also been shown to reduce liver fat accumulation by inhibiting the expression of lipogenic genes and increasing the expression of genes involved in fatty acid oxidation.
実験室実験の利点と制限
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a selective and potent antagonist of PPARδ, which allows for specific targeting of this nuclear receptor. It has also been extensively studied in various disease models, providing a wealth of data and knowledge for further research.
However, there are also some limitations to the use of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life, which requires frequent dosing and may lead to inconsistent results. It is also relatively expensive, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide. In cancer research, further studies are needed to determine its efficacy and safety in combination with chemotherapy and radiation therapy. In diabetes research, more studies are needed to investigate its long-term effects on glucose homeostasis and insulin sensitivity. In metabolic disorder research, future studies could focus on its potential use as a treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is a selective and potent antagonist of PPARδ with potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders. Its mechanism of action involves the inhibition of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand its therapeutic potential and develop it as a treatment option for various diseases.
合成法
The synthesis of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been reported to reduce inflammation and oxidative stress in diabetic animals.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to increase energy expenditure and reduce body weight in animal models of obesity. It has also been reported to improve lipid metabolism and reduce liver fat accumulation in obese animals.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNPYGVDUQMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103853 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)




![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)